SSTC3

Übersicht

Beschreibung

SSTC3 is a casein kinase 1α (CK1α) activator with potential antitumor activity that inhibits WNT signaling .

Molecular Structure Analysis

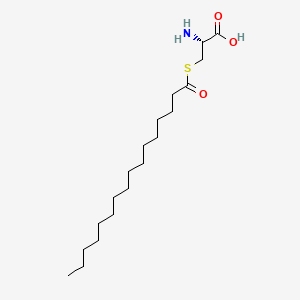

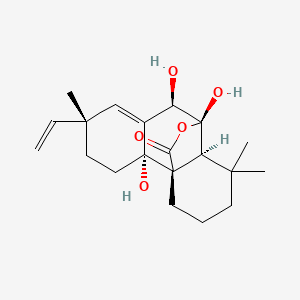

The molecular structure of SSTC3 is complex. It has a molecular weight of 518.53 and its formula is C23H17F3N4O3S2 .Chemical Reactions Analysis

SSTC3 has been shown to decrease the viability of HCT116 cells in an on-target manner . It also increased β-catenin phosphate levels . In vivo, SSTC3 can be maintained for 24 hours after treatment .Physical And Chemical Properties Analysis

SSTC3 is a solid substance with a molecular weight of 518.53. Its solubility in DMSO is greater than 100 mg/mL .Wissenschaftliche Forschungsanwendungen

Application in Clinical Trials of Systemic Sclerosis (SSc)

The Scleroderma Clinical Trials Consortium (SCTC) conducted a comprehensive Delphi exercise to establish a provisional core set of response measures for clinical trials of systemic sclerosis (SSc). This methodological approach was aimed at achieving consensus on critical measures across various domains pertinent to SSc clinical trials. The structured, multi-round process involved SCTC investigators providing and rating a multitude of items across pre-defined domains, with the final selection comprising a core set of measures deemed suitable for inclusion in a one-year multicentre clinical trial. Additionally, a set of items was proposed for future research agendas, indicating a forward-looking approach to refining and enhancing the assessment of disease activity and severity in clinical trials focused on SSc (Khanna et al., 2007).

Solid State Transformer (SST) Design and Development

The design and development of Generation-I silicon-based Solid State Transformer (SST) is a pivotal advancement in the field of energy management and distribution. The SST, proposed as part of the National Science Foundation (NSF) Generation-III Engineering Research Center (ERC) “Future Renewable Electric Energy Delivery and Management” (FREEDM) Systems Center, is instrumental in facilitating active management of distributed renewable energy resources, energy storage devices, and loads. The paper details the design parameters of the SST, its efficiency, and the components such as the high-frequency transformer design, dual active bridge converter, and auxiliary power supply. Experimental results from the prototype SST underscore its potential and effectiveness in interfacing with high-voltage distribution systems (Bhattacharya et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for SSTC3 involves the condensation of two molecules of 2,4,6-trimethylbenzaldehyde with one molecule of 4-aminoantipyrine in the presence of acetic anhydride and sulfuric acid.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "4-aminoantipyrine", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Mix 2,4,6-trimethylbenzaldehyde (2 equiv.), 4-aminoantipyrine (1 equiv.), acetic anhydride (3 equiv.), and sulfuric acid (catalytic amount) in a round-bottom flask.", "Step 2: Heat the reaction mixture to 80-90°C and stir for 6-8 hours.", "Step 3: Allow the reaction mixture to cool to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol to obtain pure SSTC3." ] } | |

CAS-Nummer |

242422-09-8 |

Produktname |

SSTC3 |

Molekularformel |

C23H17F3N4O3S2 |

Molekulargewicht |

518.53 |

IUPAC-Name |

4-(N-Methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide |

InChI |

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31) |

InChI-Schlüssel |

HSFAATUFWDDUGW-UHFFFAOYSA-N |

SMILES |

O=C(NC1=NC(C2=NC=CC=C2)=CS1)C3=CC=C(S(=O)(N(C)C4=CC=C(C(F)(F)F)C=C4)=O)C=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SSTC-3; SSTC 3; SSTC3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

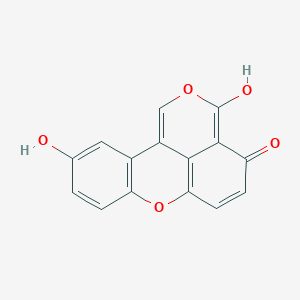

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)

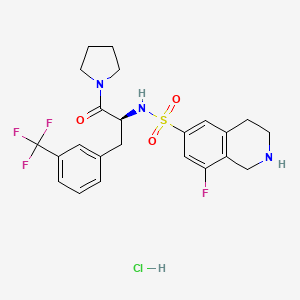

![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)